1-甲基腺苷氢碘酸盐

描述

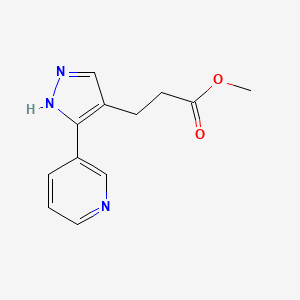

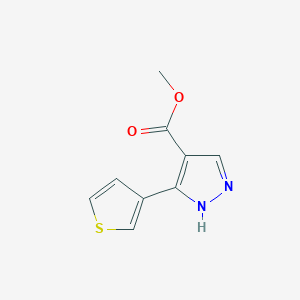

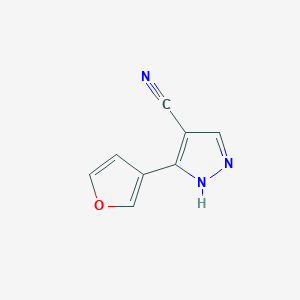

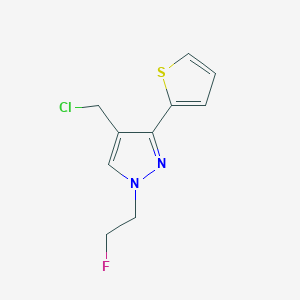

N1-Methyladenosine (m1A) is an adenosine moiety whose N1-position is methylated . It is a prevalent, abundant, and conserved internal post-transcriptional modification among prokaryotic and eukaryotic RNAs, especially in higher eukaryotic cells . It plays a critical role in the biogenesis of various RNAs, thereby regulating different biological functions and pathogenesis .

Synthesis Analysis

M1A methylation is performed by different methylases at different sites of tRNA, rRNA, and mRNA, using the methyl moiety provided by S-adenosylmethionine (SAM) . The m1A methylation in rRNA mainly occurs on the large subunit of the ribosome .Molecular Structure Analysis

N1-methyladenosine (m1A) is an adenosine moiety whose N1-position is methylated . In case of adenosine, four positions in the nucleobase are known to be methylated, among which mono-methylation in the N1 and N6 positions [N1-methyladenosine (m1A) and m6A] have been well-studied .Chemical Reactions Analysis

M1A methylation is the second most prevalent, abundant, and conserved internal post-transcriptional modification in eukaryotic RNAs, and plays an important regulatory role in post-transcriptional RNA modifications, such as RNA assembly, splicing, export, transport, translation, stabilization, and degradation .科学研究应用

癌症研究和表观遗传学

1-甲基腺苷 (m1A): 在RNA的转录后修饰中发挥着至关重要的作用,影响着各种生物功能和活性,特别是在癌细胞侵袭、增殖和细胞周期调控方面 。对m1A RNA修饰的研究对于理解导致癌症发生和发展的表观遗传机制至关重要。这种化合物在癌症研究中的应用可能会导致诊断、治疗和预后的新方法。

核糖体功能和控制

在生物化学领域,已知m1A会显著影响tRNA和rRNA的拓扑结构和功能 。它与核糖体控制密切相关,而核糖体控制对于蛋白质合成至关重要。对m1A RNA修饰的研究可能会揭示关于核糖体结构和功能的新见解,从而可能导致蛋白质合成控制方面的进步。

RNA表观遗传学和表观转录组学

m1A甲基化的分布和功能是RNA表观遗传学和表观转录组学研究的关键领域 。了解m1A修饰如何影响RNA分子可以更深入地理解基于RNA的调节机制及其在各种生物过程中的影响。

分子生物学和遗传学

作为一种修饰的核苷合成子,1-甲基腺苷氢碘酸盐在分子生物学和遗传学中充当构建块 。它用于核酸的合成和遗传物质的研究,有助于探索遗传密码和合成人工基因。

作用机制

Target of Action

N1-Methyladenosine hydroiodide, also known as (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide, primarily targets RNA molecules. It is a post-transcriptionally modified RNA molecule that plays a pivotal role in the regulation of various biological functions and activities . It is found mainly in transfer RNA (tRNA) and ribosomal RNA (rRNA) of many living organisms . It is deeply implicated in environmental stress, ribosome biogenesis, and antibiotic resistance .

Mode of Action

N1-Methyladenosine hydroiodide interacts with its targets by modifying the RNA structure and translation efficiency . It is dynamically regulated under stress . The RNA-guided, RNA-targeting CRISPR Cas13a exhibits a “collateral effect” of promiscuous RNase activity upon target recognition . This modification is known to affect the structural stability of RNA, thereby affecting protein translation efficiency .

Biochemical Pathways

N1-Methyladenosine hydroiodide affects various biochemical pathways. It is known to respond to environmental stress, affect ribosome biogenesis, and mediate antibiotic resistance in bacteria . It is also involved in the regulation of genetic expression at the post-transcriptional level .

Pharmacokinetics

It has been found to be a novel substrate of renal cationic drug transporters oct2 and mate2-k .

Result of Action

The result of N1-Methyladenosine hydroiodide’s action is the regulation of gene expression. It plays important roles in regulating mRNA structure and translation efficiency . It is also known to have a significant impact on neuronal gene expression and oxygen glucose deprivation/reoxygenation induction .

Action Environment

The action of N1-Methyladenosine hydroiodide is influenced by environmental factors. It is known to respond to environmental stress . It is also dynamically regulated under stress . The level and pattern of N1-Methyladenosine hydroiodide modification change significantly during stress conditions .

未来方向

M1A methylation and its regulators play critical roles in tumorigenesis . Due to the positive relevance between m1A and cancer development, targeting m1A modification and m1A-related regulators has been of attention . Comprehensive evaluation of m1A modifications improves our knowledge of immune infiltration profile and provides a more efficient individualized immunotherapy strategy for cancer patients .

生化分析

Biochemical Properties

N1-Methyladenosine hydroiodide is involved in several biochemical reactions, primarily through its role in RNA modification. This compound interacts with various enzymes, proteins, and other biomolecules. The enzymes responsible for the methylation of adenosine to form N1-Methyladenosine hydroiodide include methyltransferases such as TRMT6, TRMT61A, TRMT61B, and TRMT10C . These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the nitrogen atom at the first position of adenosine. The interaction of N1-Methyladenosine hydroiodide with these enzymes is crucial for the regulation of RNA stability and function. Additionally, N1-Methyladenosine hydroiodide interacts with RNA-binding proteins such as YTHDF1, YTHDF2, YTHDF3, and YTHDC1, which recognize and bind to the methylated RNA, thereby influencing RNA metabolism and function .

Cellular Effects

N1-Methyladenosine hydroiodide has significant effects on various types of cells and cellular processes. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, N1-Methyladenosine hydroiodide plays a role in the regulation of mRNA stability and translation efficiency, which in turn affects protein synthesis and cellular metabolism . The presence of N1-Methyladenosine hydroiodide in RNA can also impact cell signaling pathways by modulating the expression of genes involved in these pathways. For example, in neuronal cells, N1-Methyladenosine hydroiodide has been shown to regulate gene expression and neuronal apoptosis following oxygen-glucose deprivation/reoxygenation induction .

Molecular Mechanism

The molecular mechanism of action of N1-Methyladenosine hydroiodide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N1-Methyladenosine hydroiodide binds to specific RNA-binding proteins, which recognize the methylated adenosine and mediate its effects on RNA metabolism . Additionally, the methylation of adenosine to form N1-Methyladenosine hydroiodide can inhibit or activate certain enzymes involved in RNA processing and modification. This modification also affects the secondary structure of RNA, thereby influencing its stability and translation efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-Methyladenosine hydroiodide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N1-Methyladenosine hydroiodide is dynamically regulated under stress conditions, such as oxygen-glucose deprivation/reoxygenation induction in neuronal cells . The temporal changes in the levels of N1-Methyladenosine hydroiodide can affect gene expression and cellular metabolism over time. Additionally, the stability of N1-Methyladenosine hydroiodide in RNA can be influenced by the activity of demethylases, which remove the methyl group from the adenosine .

Dosage Effects in Animal Models

The effects of N1-Methyladenosine hydroiodide can vary with different dosages in animal models. Studies have shown that the administration of N1-Methyladenosine hydroiodide at different dosages can result in varying effects on cellular function and metabolism. For example, high doses of N1-Methyladenosine hydroiodide have been associated with toxic effects, such as increased apoptosis and impaired cellular function . Conversely, lower doses of this compound may have beneficial effects on cellular metabolism and gene expression. The threshold effects and toxic or adverse effects of N1-Methyladenosine hydroiodide at high doses highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

N1-Methyladenosine hydroiodide is involved in several metabolic pathways, including those related to RNA modification and metabolism. This compound interacts with enzymes such as methyltransferases and demethylases, which regulate its formation and removal from RNA . The presence of N1-Methyladenosine hydroiodide in RNA can also affect metabolic flux and metabolite levels by influencing the stability and translation efficiency of mRNA. Additionally, the dynamic regulation of N1-Methyladenosine hydroiodide in response to physiological stress can impact metabolic pathways and cellular metabolism .

Transport and Distribution

The transport and distribution of N1-Methyladenosine hydroiodide within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported into cells by nucleoside transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, N1-Methyladenosine hydroiodide can interact with RNA-binding proteins, which influence its localization and accumulation in specific cellular compartments. The distribution of N1-Methyladenosine hydroiodide within cells can affect its activity and function, as well as its impact on cellular processes .

Subcellular Localization

The subcellular localization of N1-Methyladenosine hydroiodide is an important factor that influences its activity and function. This compound is primarily localized in the nucleus, where it is involved in the modification of RNA . The targeting signals and post-translational modifications that direct N1-Methyladenosine hydroiodide to specific compartments or organelles are crucial for its function. For example, the localization of N1-Methyladenosine hydroiodide in the nucleus allows it to interact with RNA polymerase and other transcriptional machinery, thereby influencing gene expression and RNA metabolism .

属性

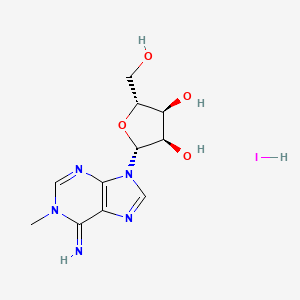

IUPAC Name |

2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h3-5,7-8,11-12,17-19H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVIETAHBNHGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585226 | |

| Record name | 1-Methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-imine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34308-25-3 | |

| Record name | NSC66391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-imine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。